molecular formula C16H20N2OS B4773645 N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide

N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No. B4773645
M. Wt: 288.4 g/mol
InChI Key: TZYGCPYBUGXMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that belongs to the class of thiol-reactive compounds and has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

DMAPT inhibits the activity of NF-κB by covalently modifying the cysteine residues in the DNA-binding domain of the p50 subunit of NF-κB. This modification prevents the binding of NF-κB to DNA and thereby inhibits the transcription of genes involved in cell survival, proliferation, and inflammation. DMAPT also inhibits the activity of IKKβ, a kinase that activates NF-κB, by covalently modifying the cysteine residues in its active site.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB. DMAPT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, DMAPT has been shown to inhibit angiogenesis (the formation of new blood vessels) by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

DMAPT has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. DMAPT has also been shown to have high selectivity for NF-κB and IKKβ, making it a useful tool for studying the role of these proteins in various diseases. However, DMAPT has some limitations for use in lab experiments. It is a thiol-reactive compound that can react with other thiol-containing proteins in the cell, leading to off-target effects. DMAPT is also unstable in aqueous solutions and requires careful handling to maintain its stability.

Future Directions

There are several future directions for the study of DMAPT. One area of research is the development of more potent and selective inhibitors of NF-κB and IKKβ. Another area of research is the investigation of the use of DMAPT in combination with other drugs for the treatment of cancer and other diseases. In addition, the potential use of DMAPT in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation. Finally, the development of more stable formulations of DMAPT for use in clinical trials is an important area of research.

Scientific Research Applications

DMAPT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. DMAPT has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, DMAPT has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-15(13-7-5-4-6-8-13)14(11-20-12)16(19)17-9-10-18(2)3/h4-8,11H,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYGCPYBUGXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NCCN(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-5-methyl-4-phenylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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